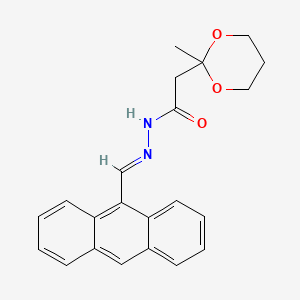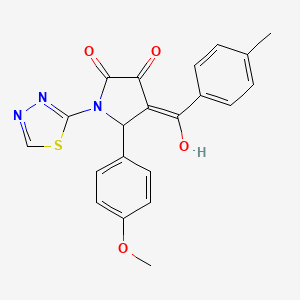
N'-(9-anthrylmethylene)-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9-anthrylmethylene)-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide, also known as AMADH, is a hydrazide compound that has been extensively studied for its potential application in various scientific research fields.
Wirkmechanismus
The mechanism of action of N'-(9-anthrylmethylene)-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide varies depending on its application. In cancer research, N'-(9-anthrylmethylene)-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide induces apoptosis by activating the caspase pathway. In enzyme inhibition, N'-(9-anthrylmethylene)-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide binds to the active site of acetylcholinesterase, preventing the hydrolysis of acetylcholine. In fluorescence sensing, N'-(9-anthrylmethylene)-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide binds to metal ions, causing a change in fluorescence intensity that can be detected.
Biochemical and Physiological Effects:
N'-(9-anthrylmethylene)-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide has been shown to have both biochemical and physiological effects. In cancer research, N'-(9-anthrylmethylene)-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide has been found to decrease the expression of anti-apoptotic proteins and increase the expression of pro-apoptotic proteins. In enzyme inhibition, N'-(9-anthrylmethylene)-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide has been shown to increase the concentration of acetylcholine in the synaptic cleft, leading to increased nerve transmission. In fluorescence sensing, N'-(9-anthrylmethylene)-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide has been shown to selectively detect metal ions with high sensitivity and selectivity.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(9-anthrylmethylene)-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide has several advantages for lab experiments, including its ease of synthesis, high potency, and selectivity. However, N'-(9-anthrylmethylene)-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide also has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research and development of N'-(9-anthrylmethylene)-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the exploration of the potential application of N'-(9-anthrylmethylene)-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide in other scientific research fields, such as drug discovery and environmental monitoring. Additionally, the development of new derivatives of N'-(9-anthrylmethylene)-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide with improved properties and selectivity is an area of active research.
In conclusion, N-(9-anthrylmethylene)-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide, or N'-(9-anthrylmethylene)-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide, is a hydrazide compound that has potential application in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of N'-(9-anthrylmethylene)-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide may lead to new insights and discoveries in the field of scientific research.
Synthesemethoden
N'-(9-anthrylmethylene)-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide can be synthesized through a simple reaction between anthraldehyde and 2-methyl-1,3-dioxane-2-carbohydrazide in the presence of acetic acid. The reaction yields a white crystalline solid that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N'-(9-anthrylmethylene)-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide has been studied for its potential application in various scientific research fields, including cancer research, enzyme inhibition, and fluorescence sensing. In cancer research, N'-(9-anthrylmethylene)-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide has been shown to inhibit the growth of breast cancer cells by inducing apoptosis. In enzyme inhibition, N'-(9-anthrylmethylene)-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. In fluorescence sensing, N'-(9-anthrylmethylene)-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide has been used as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-2-(2-methyl-1,3-dioxan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-22(26-11-6-12-27-22)14-21(25)24-23-15-20-18-9-4-2-7-16(18)13-17-8-3-5-10-19(17)20/h2-5,7-10,13,15H,6,11-12,14H2,1H3,(H,24,25)/b23-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFMQHPTNNLFAU-HZHRSRAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCCO1)CC(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OCCCO1)CC(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-oxo-3,4-dihydro-2(1H)-quinoxalinylidene)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5907786.png)
![N-(2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B5907791.png)
![4-nitrobenzaldehyde O-[4-amino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxime](/img/structure/B5907794.png)
![N-[2,2,2-trichloro-1-(4-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)ethyl]butanamide](/img/structure/B5907800.png)
![3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5907809.png)

![3-(1,1-dioxidotetrahydro-3-thienyl)-5-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5907830.png)
![methyl 2-{[5-(2-chlorophenyl)-2-furyl]methylene}-5-(4-isopropylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate acetate](/img/structure/B5907848.png)

![methyl 5-[4-(acetyloxy)phenyl]-7-methyl-2-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5907870.png)
![N-{2-(4-chlorophenyl)-1-[({4-[(difluoromethyl)thio]phenyl}amino)carbonyl]vinyl}benzamide](/img/structure/B5907877.png)


